Cas no 144401-04-7 (2H-1,5-Benzodiazepin-2-one,5,5'-(1,2-dioxo-1,2-ethanediyl)bis[1,3,4,5-tetrahydro-4-methyl- (9CI))
144401-04-7 structure
Product Name:2H-1,5-Benzodiazepin-2-one,5,5'-(1,2-dioxo-1,2-ethanediyl)bis[1,3,4,5-tetrahydro-4-methyl- (9CI)
Numero CAS:144401-04-7
MF:C22H22N4O4
MW:406.434484958649
CID:215493
PubChem ID:3072831
Update Time:2025-04-19
2H-1,5-Benzodiazepin-2-one,5,5'-(1,2-dioxo-1,2-ethanediyl)bis[1,3,4,5-tetrahydro-4-methyl- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-bis(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)ethane-1,2-dione
- 2H-1,5-Benzodiazepin-2-one, 5,5'-(1,2-dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-
- 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one)
- 5,5'-(1,2-dioxoethane-1,2-diyl)bis(4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one)
- DTXSID90932306
- 144401-04-7
- 1,2-bis(3-methyl-5-oxo-2,6-diazabicyclo[5.4.0]undeca-7,9,11-trien-2-yl )ethane-1,2-dione
- Bis(4-hydroxy-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)ethane-1,2-dione
- 2H-1,5-Benzodiazepin-2-one,5,5'-(1,2-dioxo-1,2-ethanediyl)bis[1,3,4,5-tetrahydro-4-methyl- (9CI)
-
- Inchi: 1S/C22H22N4O4/c1-13-11-19(27)23-15-7-3-5-9-17(15)25(13)21(29)22(30)26-14(2)12-20(28)24-16-8-4-6-10-18(16)26/h3-10,13-14H,11-12H2,1-2H3,(H,23,27)(H,24,28)
- Chiave InChI: OHQOVEOWZFHUTR-UHFFFAOYSA-N
- Sorrisi: O=C(C(N1C2C=CC=CC=2NC(CC1C)=O)=O)N1C2C=CC=CC=2NC(CC1C)=O
Proprietà calcolate
- Massa esatta: 406.16426
- Massa monoisotopica: 406.164
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 30
- Conta legami ruotabili: 0
- Complessità: 666
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 98.8Ų
Proprietà sperimentali
- Densità: 1.285
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.595
- PSA: 98.82
2H-1,5-Benzodiazepin-2-one,5,5'-(1,2-dioxo-1,2-ethanediyl)bis[1,3,4,5-tetrahydro-4-methyl- (9CI) Letteratura correlata
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
144401-04-7 (2H-1,5-Benzodiazepin-2-one,5,5'-(1,2-dioxo-1,2-ethanediyl)bis[1,3,4,5-tetrahydro-4-methyl- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso